molecular formula C8H18N2 B12111246 1,5,5-Trimethylpiperidin-3-amine CAS No. 588713-90-0

1,5,5-Trimethylpiperidin-3-amine

Cat. No.: B12111246
CAS No.: 588713-90-0
M. Wt: 142.24 g/mol
InChI Key: GMMNZSHKLQLLDA-UHFFFAOYSA-N
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Description

1,5,5-Trimethylpiperidin-3-amine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of three methyl groups attached to the piperidine ring, making it a trimethyl derivative. It is used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a hydrogen borrowing [5 + 1] annulation method using iridium(III) catalysts can be employed. This method involves hydroxyl oxidation, amination, and imine reduction via hydrogen transfer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of amino alcohols, followed by cyclization and purification .

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents.

    Reduction: Reduction of imines to amines using hydrogenation.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Halides like alkyl or aryl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

1,5,5-Trimethylpiperidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,5-Trimethylpiperidin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with no methyl groups.

    1,2,5-Trimethylpiperidin-4-one: Another trimethyl derivative with different substitution patterns.

    N-Methylpiperidine: A single methyl group attached to the nitrogen atom.

Uniqueness

1,5,5-Trimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other piperidine derivatives may not be suitable .

Properties

CAS No.

588713-90-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1,5,5-trimethylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3

InChI Key

GMMNZSHKLQLLDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)C)N)C

Origin of Product

United States

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